2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with fluorine atoms using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazolidinone moiety may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
- 2-(2,4-dichlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
- 2-(2,4-dibromophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide
Uniqueness
The presence of the difluorophenyl group in this compound distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity. The fluorine atoms may also improve the compound’s metabolic stability and pharmacokinetic properties.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4/c14-9-2-1-8(10(15)6-9)5-11(18)16-3-4-17-12(19)7-21-13(17)20/h1-2,6H,3-5,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEYVWFTQBKSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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